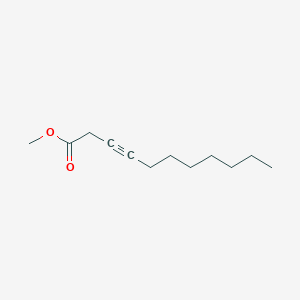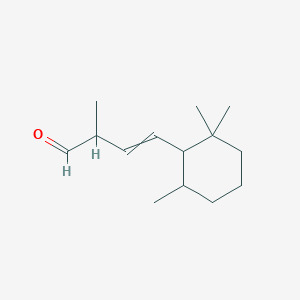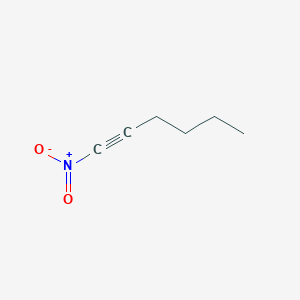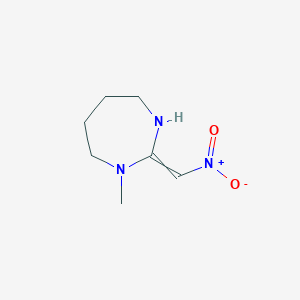
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is a heterocyclic compound that features both indazole and thiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethoxyindazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Shares the thiazole moiety and is known for its antimicrobial properties.
Indazole: Shares the indazole moiety and is studied for its anticancer activity.
Thiazole: A simpler structure that is a key component of many biologically active molecules.
Uniqueness
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is unique due to the combination of both indazole and thiazole moieties, which can lead to a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic potential compared to compounds with only one of these moieties .
Eigenschaften
CAS-Nummer |
58522-55-7 |
|---|---|
Molekularformel |
C12H11N3O2S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
2-(5,6-dimethoxyindazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N3O2S/c1-16-10-5-8-7-15(12-13-3-4-18-12)14-9(8)6-11(10)17-2/h3-7H,1-2H3 |
InChI-Schlüssel |
RXCVFRWBGRKLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1OC)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)








![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
